molecular formula C9H12O4 B11910253 5-(1-Methoxypropyl)furan-2-carboxylic acid

5-(1-Methoxypropyl)furan-2-carboxylic acid

Cat. No.: B11910253
M. Wt: 184.19 g/mol
InChI Key: YXAHZTRQQSOWEC-UHFFFAOYSA-N
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Description

5-(1-Methoxypropyl)furan-2-carboxylic acid is a heterocyclic organic compound belonging to the furan family. It is characterized by a furan ring substituted with a 1-methoxypropyl group at the 5-position and a carboxylic acid group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Methoxypropyl)furan-2-carboxylic acid typically involves the functionalization of a furan ring. One common method is the radical bromination of a precursor compound, followed by substitution reactions to introduce the desired functional groups . For example, the radical bromination of a methyl group on a furan derivative using NBS (N-Bromosuccinimide) and AIBN (Azobisisobutyronitrile) in carbon tetrachloride under reflux conditions can yield a brominated intermediate. This intermediate can then be converted into the corresponding phosphonate and further reacted with aldehydes to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced catalytic systems to enhance efficiency and scalability .

Mechanism of Action

The mechanism of action of 5-(1-Methoxypropyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-Methoxypropyl)furan-2-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methoxypropyl group provides additional sites for chemical modification, making it a versatile compound for various applications .

Properties

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

5-(1-methoxypropyl)furan-2-carboxylic acid

InChI

InChI=1S/C9H12O4/c1-3-6(12-2)7-4-5-8(13-7)9(10)11/h4-6H,3H2,1-2H3,(H,10,11)

InChI Key

YXAHZTRQQSOWEC-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(O1)C(=O)O)OC

Origin of Product

United States

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